5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Description
5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by multiple functional groups, including a fluorine atom at position 5, a methoxy group at position 4, a methyl group at position 6, and a trifluoromethyl substituent at position 2.
Properties
IUPAC Name |
5-fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO/c1-6-3-4-7-10(11(6)13)8(18-2)5-9(17-7)12(14,15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMQAVATIOIALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the Skraup cyclization, which transforms substituted anilines into quinoline derivatives. For instance, 2-trifluoromethylaniline can be cyclized with methyl acetates in the presence of a base to yield the desired quinoline compound .
Industrial Production Methods
Industrial production of fluorinated quinolines often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of agrochemicals and as components in liquid crystals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to inhibition of bacterial enzymes or interference with cancer cell proliferation pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of methoxy (OCH₃) groups (e.g., at position 4 or 6) enhances solubility compared to hydroxy (OH) analogs but may reduce hydrogen-bonding interactions critical for target binding .
- Trifluoromethyl (CF₃) Impact : The electron-withdrawing CF₃ group at position 2 improves metabolic stability and lipophilicity, a feature shared across all listed compounds .
- Fluorine Positioning: Fluorine at position 5 (target compound) vs.
Antitumor Activity
- 6-Methoxy-4-trifluoromethyl-quinolin-2-amine derivatives () demonstrated moderate to strong inhibition of tumor cell proliferation, with IC₅₀ values ranging from 1.2–15 µM in in vitro assays. The 2-amine group and trifluoromethyl substitution were critical for activity .
- 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline lacks direct data but shares structural motifs with active derivatives. The methyl group at position 6 may sterically hinder interactions compared to smaller substituents .
Biological Activity
5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline compounds are known for their roles in pharmacology, particularly as antibacterial, antiviral, and antineoplastic agents. The incorporation of fluorine atoms into the quinoline structure often enhances biological activity and stability, making these compounds valuable in drug development.
- Molecular Formula : C₁₂H₉F₄N₁O
- Molecular Weight : 259.2 g/mol
- CAS Number : 537033-76-4
The biological activity of 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to bind effectively to these targets, which can lead to inhibition of bacterial enzymes or interference with cancer cell proliferation pathways.
Antibacterial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that modifications in the quinoline structure can enhance activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values for various derivatives have been documented, demonstrating the efficacy of fluorinated compounds:
| Compound | MIC (μg/mL) against MRSA | MIC (μg/mL) against VRE |
|---|---|---|
| 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | TBD | TBD |
| Other derivatives | 0.75 - 1.5 | 1.5 - 3.0 |
Antiviral Activity
The compound has also been explored for its antiviral properties, particularly against SARS-CoV-2. A series of quinolone-triazole conjugates were synthesized, with some displaying enhanced potency compared to standard antiviral agents. The selectivity index (SI) indicates significant efficacy, suggesting potential as a therapeutic option against viral infections.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline. The findings demonstrated that fluorinated derivatives showed improved activity against MRSA and VRE compared to their non-fluorinated counterparts .
- Antiviral Potential : In investigations targeting SARS-CoV-2, certain quinolone derivatives exhibited high potency, with some compounds outperforming established antiviral drugs in preclinical trials . This highlights the potential for further development of this compound in treating viral infections.
- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives has revealed that specific substitutions, such as trifluoromethyl groups, significantly enhance biological activity. These modifications improve binding affinity to biological targets, thereby increasing efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Condensation reactions : Substituted anilines or quinolines are reacted with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under reflux conditions in solvents like toluene or DME. For example, cyclopropyl acetylene and 4-chloro-2-trifluoroacetylaniline have been used to introduce trifluoromethyl groups .
- Halogenation and functionalization : Bromine or chlorine substituents are introduced at specific positions (e.g., 4-bromo derivatives) to enable downstream coupling reactions with methoxy or methyl groups .
- Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization are standard for isolating high-purity products .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
- Spectroscopy : and NMR to confirm substitution patterns and fluorine integration. For example, NMR distinguishes trifluoromethyl groups from other fluorinated substituents .
- X-ray crystallography : Resolves crystal packing and dihedral angles between the quinoline core and substituents (e.g., cyclopropyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What biological activities have been reported for this compound or its analogs?
- Methodological Answer : Derivatives of similar quinoline scaffolds exhibit:
- Antitumor activity : Inhibition of tumor cell proliferation in vitro (e.g., MTT assays against HeLa or MCF-7 cell lines) .
- Antimicrobial potential : Structural analogs (e.g., ciprofloxacin derivatives) show activity against Gram-positive bacteria via DNA gyrase inhibition .
- Mechanistic studies : DNA adduct formation assays and enzyme inhibition kinetics are used to probe interactions with biological targets .
Advanced Research Questions
Q. How can low yields during trifluoromethyl group introduction be addressed?
- Methodological Answer : Optimization strategies include:
- Catalytic systems : Use of anhydrous Zn(II) or Cu(I) to stabilize intermediates in trifluoromethylation reactions .
- Microwave-assisted synthesis : Enhances reaction efficiency and regioselectivity for fluorinated substituents .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl precursors .
Q. What structural features influence antitumor activity in fluorinated quinolines?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl positioning : The 2-position enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Methoxy groups : 4-Methoxy substituents improve metabolic stability but may reduce binding affinity if steric hindrance occurs .
- Fluorine substitution : 5-Fluoro groups increase electronegativity, enhancing interactions with enzyme active sites (e.g., kinases) .
Q. How can regioselectivity challenges in substitution reactions be resolved?
- Methodological Answer : Advanced approaches include:
- Directed ortho-metalation : Organometallic reagents (e.g., LDA) direct substitutions to specific positions on the quinoline ring .
- Protecting group strategies : Temporary protection of reactive sites (e.g., hydroxyl groups) ensures selective functionalization .
- Computational modeling : DFT calculations predict electronic effects of substituents to guide reaction design .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye irritation from fluorinated intermediates .
- Ventilation : Use fume hoods during reactions involving volatile trifluoromethyl reagents (e.g., trifluoroacetic acid) .
- Waste disposal : Neutralization of acidic byproducts before disposal to prevent environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
